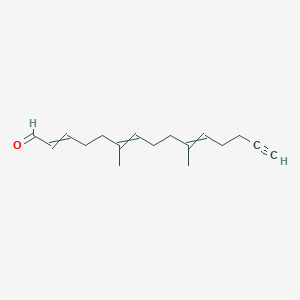
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable pentenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a methylbenzene-sulfonyl group.
4-Methylpent-3-en-2-one: Similar pentenone chain but lacks the sulfonyl group.
Uniqueness
4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one is unique due to the presence of both a sulfonyl group and a pentenone chain, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds .
Propriétés
Numéro CAS |
115563-11-6 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfonylpent-3-en-2-one |
InChI |
InChI=1S/C12H14O3S/c1-9-4-6-12(7-5-9)16(14,15)11(3)8-10(2)13/h4-8H,1-3H3 |
Clé InChI |
QGUXENAQQRURBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
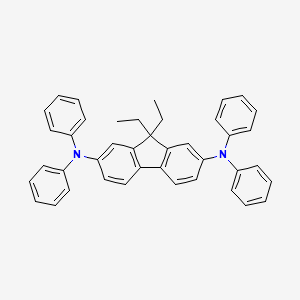
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
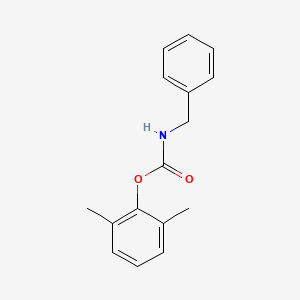
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
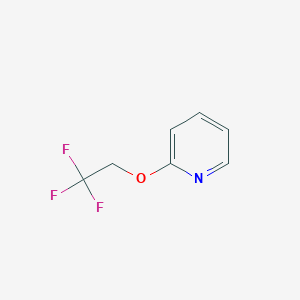

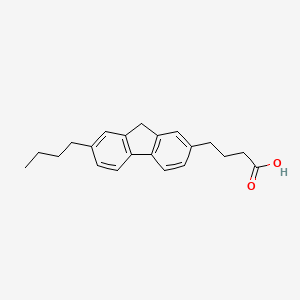
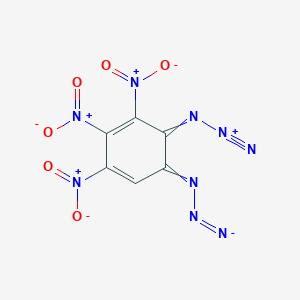


![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
